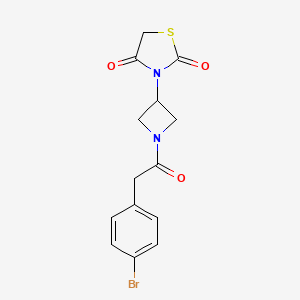

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

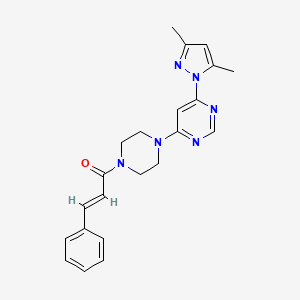

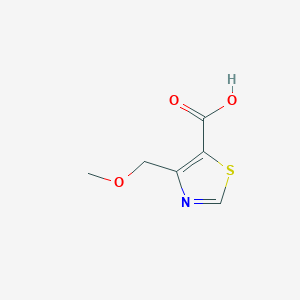

The compound is a complex organic molecule that likely contains an azetidine ring and a thiazolidine-2,4-dione group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The compound likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom, and a thiazolidine-2,4-dione group, which is a five-membered ring containing sulfur and two carbonyl groups .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Research on hybrid molecules involving quinazolin-2,4-dione analogs, including structures with thiazolidine scaffolds, highlights potential antimalarial applications. These compounds have been structurally confirmed and analyzed using in silico molecular docking against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in malaria pathology. One such compound exhibited high binding affinity, indicating potential efficacy in antimalarial therapy (Abdelmonsef et al., 2020).

Antibacterial Activity

Synthesis of new thiazolidine-based compounds, including derivatives of thiazolidine-2,4-dione, demonstrates significant antibacterial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations comparable to standard drugs like oxacillin and cefuroxime. This suggests their potential as novel antibacterial agents (Trotsko et al., 2018).

Anticancer Potential

Certain thiazolidine-2,4-dione derivatives have shown promising anticancer properties. For example, 2H-chromene derivatives bearing thiazolidine-2,4-dione moieties were synthesized and evaluated for their anticancer activities. These compounds displayed growth inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents (Azizmohammadi et al., 2013).

Anti-inflammatory and Antimicrobial Effects

Studies on thiazolidine-2,4-dione derivatives also indicate potential anti-inflammatory and antimicrobial effects. For instance, a particular derivative significantly inhibited inducible nitric oxide synthase activity and production of prostaglandin E2, surpassing the efficacy of the commercial anti-inflammatory drug indomethacin (Ma et al., 2011). Additionally, new thiazolidinediones have been shown to affect endothelial cell activation and angiogenesis, suggesting their potential use in managing endothelial dysfunction and stimulating migration and tube formation (Rudnicki et al., 2016).

Propiedades

IUPAC Name |

3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQFCKVMBJARKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)

![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)

![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)

![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)

![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)